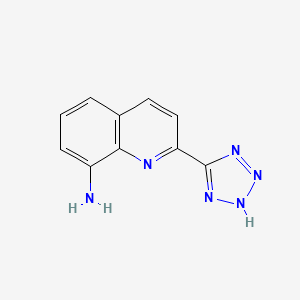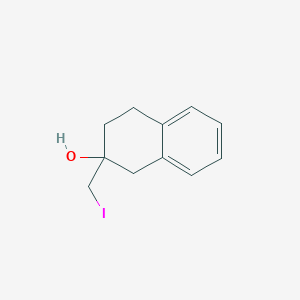![molecular formula C13H9NO2S2 B14319235 2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione CAS No. 113168-30-2](/img/no-structure.png)
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione is a heterocyclic compound that combines a naphthoquinone skeleton with a thiazole ring. This compound is of significant interest due to its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione typically involves the reaction of N-substituted 2-(methylamino)naphthoquinones with sulfur monochloride (S2Cl2) and DABCO in chlorobenzene. This reaction proceeds through the formation of intermediate compounds, which are then treated with triethylamine to yield the desired thiazole derivatives .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, solvent, and reagent concentrations, to achieve higher yields and purity.
Analyse Des Réactions Chimiques
Types of Reactions
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.
Substitution: The thiazole ring can undergo substitution reactions with various nucleophiles, such as amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as benzylamine, morpholine, and piperidine are employed under mild conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Hydroquinone derivatives.
Substitution: Various substituted thiazole derivatives.
Applications De Recherche Scientifique
Chemistry: Used as a building block for synthesizing more complex heterocyclic compounds.
Biology: Exhibits antimicrobial activity against various bacterial strains.
Industry: Potential use in the development of new pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione involves its interaction with cellular targets. For instance, it has been shown to inhibit DNA gyrase, an enzyme critical for DNA replication in bacteria, thereby exerting its antimicrobial effects . In cancer cells, it may interact with DNA topoisomerases, enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis .
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-(Methylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione
- 2-(Piperazin-1-yl)naphtho[2,3-d][1,3]thiazole-4,9-dione
- 3-Methyl-2-(methylimino)-2,3-dihydronaphtho[2,3-d][1,3]thiazole-4,9-dione
Uniqueness
2-(Ethylsulfanyl)naphtho[2,3-d][1,3]thiazole-4,9-dione is unique due to its ethylsulfanyl group, which may confer distinct biological activities compared to its methylsulfanyl and piperazinyl analogs. This structural variation can influence its solubility, reactivity, and interaction with biological targets, making it a compound of interest for further research and development .
Propriétés
| 113168-30-2 | |
Formule moléculaire |
C13H9NO2S2 |
Poids moléculaire |
275.4 g/mol |
Nom IUPAC |
2-ethylsulfanylbenzo[f][1,3]benzothiazole-4,9-dione |
InChI |
InChI=1S/C13H9NO2S2/c1-2-17-13-14-9-10(15)7-5-3-4-6-8(7)11(16)12(9)18-13/h3-6H,2H2,1H3 |
Clé InChI |
KWXVBZCYHWJPRH-UHFFFAOYSA-N |
SMILES canonique |
CCSC1=NC2=C(S1)C(=O)C3=CC=CC=C3C2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






